REACTION_CXSMILES
|
[BH4-].[Na+].[NH2:3][C:4]1[N:9]=[C:8]([CH3:10])[C:7]([CH:11]=[O:12])=[C:6]([NH:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[N:5]=1>CO>[NH2:3][C:4]1[N:9]=[C:8]([CH3:10])[C:7]([CH2:11][OH:12])=[C:6]([NH:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[N:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
product
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)C)C=O)NCCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc and brine
|
Type
|
CUSTOM
|
Details
|
the organics separated, dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |